Home > Products > Screening Compounds P47568 > 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine
7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine - 2244253-83-4

7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine

Catalog Number: EVT-3148413
CAS Number: 2244253-83-4
Molecular Formula: C8H8BFO2
Molecular Weight: 165.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine is a chemical compound with the molecular formula C8H8BFO2 . It has a molecular weight of 165.96 g/mol . The IUPAC name for this compound is 7-fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine .

Molecular Structure Analysis

The InChI code for 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine is 1S/C8H8BFO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4H2 . The Canonical SMILES representation is B1(C2=C(CCO1)C=CC(=C2)F)O .

Physical And Chemical Properties Analysis

7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 166.0601378 g/mol . The topological polar surface area is 29.5 Ų . The compound has a heavy atom count of 12 .

10-Cyclopropyl-7-fluoro-1-hydroxy-6-(4-methyl-1-piperazinyl)acridin-9(10H)-one (IVc)

  • Compound Description: This compound is a fluoro-substituted acridone derivative investigated as a potential therapeutic agent. []
  • Relevance: IVc shares a similar core structure with 7-fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine, particularly the presence of a fluorine atom and a hydroxyl group on the aromatic ring. Both compounds belong to the broader class of heterocyclic compounds containing oxygen and nitrogen atoms. []

7-Fluoro-1-hydroxy-6-(4-methyl-1-piperazinyl)-9H-xanthen-9-one (IVd)

  • Compound Description: IVd is another fluoro-substituted derivative, but belonging to the xanthenone class. []
  • Relevance: This compound exhibits structural similarities to 7-fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine with the fluorine and hydroxyl substituents on the aromatic ring system. The presence of a piperazinyl group is another common feature. Both compounds are heterocyclic and contain oxygen. []
  • Compound Description: This compound is a benzoxaborole derivative. []
  • Relevance: It is closely related to 7-fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine, differing only in the saturation of the heterocyclic ring. Both belong to the benzoxaborole class, sharing the core structure of a benzene ring fused with a 1,3,2-dioxaborolane ring. The fluorine substituent on the benzene ring is also a shared feature. []

6-Fluoro-1-hydroxy-1,2,3,4-tetrahydro-2,1-benzoxaborine

  • Compound Description: This compound is a tetrahydro-2,1-benzoxaborine derivative. []
  • Relevance: This compound is closely related to 7-fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine. Both belong to the benzoxaborine class and share the core structure of a benzene ring fused with a 1,3,2-dioxaborinane ring. They also share the fluorine substituent at the 6-position of the benzene ring. []

7-(2-Carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles

  • Compound Description: This refers to a series of benzoxaborole derivatives with varying fluoro-substitutions on the benzene ring. [, ]
  • Relevance: These compounds are structurally similar to 7-fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine, all belonging to the benzoxaborole class. The core structure is a benzene ring fused with a 1,3,2-dioxaborolane ring. These compounds often include a carboxyethyl substituent, highlighting the potential for modifications at that position. [, ]
Classification

This compound falls under the category of organoboron compounds, specifically those that contain a benzoxaborinine structure. Organoboron compounds are known for their utility in organic synthesis and materials science due to their unique reactivity and ability to form stable complexes with various substrates.

Synthesis Analysis

The synthesis of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine typically involves several key steps:

  1. Starting Materials: The synthesis begins with a fluorinated benzene derivative and a boronic acid or boronate ester.
  2. Catalysis: A catalyst, often a palladium complex, is employed to facilitate the reaction. This is crucial for forming the boron-oxygen bond effectively.
  3. Base Requirement: A base such as potassium carbonate is generally used to maintain the reaction environment conducive for the formation of the desired product.
  4. Reaction Conditions: The reaction conditions are optimized for temperature and pressure to maximize yield and purity. Typical conditions may involve heating under reflux or using microwave-assisted synthesis techniques to enhance reaction rates.

The industrial production may involve multi-step processes including halogenation, borylation, and cyclization to achieve the final benzoxaborinine structure with high efficiency.

Molecular Structure Analysis

The molecular structure of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine can be described as follows:

  • Molecular Formula: C8_8H8_8BFO
  • Molecular Weight: Approximately 163.96 g/mol
  • Structural Features:
    • The compound contains a hydroxyl group (-OH) at the 1-position.
    • A fluorine atom is located at the 7-position of the benzene ring.
    • The bicyclic structure consists of a fused benzene and boron-containing ring.

Structural Analysis Tools

Various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be employed to elucidate the structure further. For instance:

  • NMR Spectroscopy: Provides insight into the hydrogen environments within the molecule.
  • Mass Spectrometry: Confirms molecular weight and structural integrity.
Chemical Reactions Analysis

7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine participates in several notable chemical reactions:

  1. Oxidation:
    • The hydroxyl group can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  2. Reduction:
    • Reduction reactions can convert the compound into dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions:
    • The fluorine atom can be substituted with various functional groups (e.g., alkyl or aryl groups), often requiring strong bases such as sodium hydride.

Reaction Conditions

Each type of reaction has specific conditions that optimize yield:

  • For oxidation reactions, maintaining controlled temperatures and using appropriate solvents is critical.
  • Reduction reactions typically require an inert atmosphere to prevent unwanted side reactions.
Mechanism of Action

The mechanism of action for 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine involves its interaction with biological targets:

  1. Enzyme Inhibition: The boron atom can form reversible covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  2. Binding Affinity: The presence of fluorine enhances binding affinity for specific receptors or enzymes, which may lead to modulation of biological pathways.

This mechanism underlies its potential applications in drug development where specificity and efficacy are critical.

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine are summarized as follows:

PropertyValue
AppearanceWhite to off-white solid
SolubilitySoluble in organic solvents
Melting PointNot extensively documented
StabilityStable under normal conditions
ReactivityReacts with strong bases

These properties play a crucial role in determining its handling and application in various fields.

Applications

7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine has several promising applications:

  1. Chemical Synthesis:
    • Serves as a building block for more complex organic molecules in synthetic chemistry.
  2. Biological Research:
    • Investigated for potential antimicrobial and anticancer activities; ongoing studies focus on its interaction with biological targets.
  3. Medicinal Chemistry:
    • Explored for drug development aimed at specific enzymes or receptors involved in disease pathways.
  4. Material Science:
    • Utilized in developing advanced materials such as polymers and catalysts due to its unique chemical properties.
Introduction to Benzoxaborinine Derivatives in Modern Chemistry

Nomenclature and Structural Classification of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine

The systematic name 7-fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine follows IUPAC conventions for benzoxaborinine derivatives:

  • "Benzoxaborinine" designates a bicyclic system comprising a benzene ring fused to a six-membered oxaborinine ring (containing boron and oxygen).
  • "3,4-Dihydro" indicates saturation at the 3 and 4 positions of the boracycle, distinguishing it from the fully aromatic benzoxaborininium systems.
  • "1-Hydroxy" specifies the hydroxyl group attached to boron, forming a borinic acid moiety critical for biological activity.
  • "7-Fluoro" denotes the fluorine substituent at the 7-position of the benzo ring.
  • Molecular Formula: C₈H₈BFO₂ (confirmed by PubChem CID 11845934) [1].
  • Key Structural Features:
  • A tetrahedral boron atom bonded to oxygen (from the boracycle), two carbon atoms (C1 and C8a of the fused ring system), and a hydroxyl group.
  • A six-membered 1,2-oxaborinane ring in a half-chair conformation, fused to the benzene ring.
  • Fluorine substitution at C7, positioned meta to the boron atom and ortho to the ethylene bridge. This placement influences electronic distribution and steric accessibility.

Table 1: Core Structural Properties of 7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine

PropertyValue/Description
Systematic Name7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine
CAS Registry Number19206-51-0 (Parent scaffold variant) [8]
Molecular FormulaC₈H₈BFO₂
Molecular Weight165.96 g/mol
Boron CoordinationTetrahedral (sp³)
Key Functional GroupsCyclic borinic acid (B-OH), C-F bond, aliphatic CH₂-CH₂ bridge
Ring FusionBenzo-fused 1,2-oxaborinane (6-membered boracycle)

Historical Development of Boron-Containing Heterocycles in Medicinal Chemistry

The medicinal exploration of boron heterocycles evolved significantly from early synthetic efforts to targeted drug design:

  • Early Foundations (1950s-1990s): Initial work focused on aromatic boronic acids for organic synthesis. Snyder’s 1958 synthesis of aromatic boronic acids laid groundwork for later heterocyclic developments [2]. The synthesis of 3,4-dihydro-1-hydroxy-1H-2,1-benzoxaborin (CAS 19206-51-0) demonstrated the feasibility of saturated boracyclic systems but lacked therapeutic focus [8].
  • Benzoxaborole Breakthroughs (2000s): Research intensified with the discovery of benzoxaboroles’ bioactivity. Baker’s 2006 report of AN2690 (5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) as a potent antifungal agent targeting leucyl-tRNA synthetase validated boron heterocycles as viable drug candidates [2]. This spurred interest in related scaffolds, including benzoxaborinines.
  • Expansion to Benzoxaborinines (2010s-Present): Recognition that ring expansion could modulate target selectivity and pharmacokinetics led to benzoxaborinine development. The six-membered ring offers greater conformational flexibility than benzoxaboroles. Recent studies highlight their potential, such as benzoxaborinine-based inhibitors of Trypanosoma brucei leucyl-tRNA synthetase and carbonic anhydrases [2] [6]. The 7-fluoro derivative exemplifies targeted optimization within this class.

Table 2: Evolution of Key Boron-Containing Medicinal Heterocycles

EraScaffoldKey Compound/ExampleTherapeutic Target/Use
1950s-1990sArylboronic Acids2-(2-Hydroxyethyl)benzeneboronic acid [8]Synthetic intermediates
2000sBenzoxaborolesAN2690 (5-Fluoro-benzoxaborole) [2]Antifungal (Onychomycosis)
2010sBenzoxaborolesAN2728 (Oxaborole PDE4 inhibitor) [5]Anti-inflammatory (Psoriasis)
2020sBenzoxaborinines7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinineCarbonic anhydrase inhibition, Antiproliferative [6]

Significance of Fluorine Substituents in Benzoxaborinine Bioactivity

The strategic incorporation of fluorine at the 7-position of benzoxaborinine is critical for optimizing drug-like properties and target engagement:

  • Electronegativity and Polar Interactions: Fluorine (χ = 4.0) creates a strong dipole in the C–F bond (μ = 1.41 D). This enhances electrostatic interactions with target proteins, such as hydrogen bonding with backbone amides or side-chain residues in enzyme active sites. In carbonic anhydrase inhibitors like benzoxaborinine derivatives, the C-F bond may interact with Thr199 or Glu106 residues, complementing the zinc-bound borinic acid [3] [6].
  • Metabolic Stability: Fluorine substitution impedes oxidative metabolism by cytochrome P450 enzymes at adjacent positions. This is crucial for benzoxaborinines’ aliphatic bridge and aromatic ring, extending plasma half-life. Studies on piperidine-based inhibitors show fluorine increasing microsomal half-life by 5-fold [3].
  • Lipophilicity and Membrane Permeation: While monofluorination of aliphatic groups often decreases log P, aromatic fluorine can subtly increase lipophilicity, improving membrane crossing. This balances solubility and cellular uptake—critical for targeting intracellular enzymes like carbonic anhydrase XII [3] [6].
  • Biological Potency Enhancement: Fluorine’s steric mimicry of hydrogen allows it to occupy similar space while providing stronger binding. In benzoxaborinine-based antitrypanosomal agents, fluorinated analogues showed 10-100 fold improved potency over non-fluorinated counterparts due to enhanced binding to leucyl-tRNA synthetase editing domains [2]. Recent data demonstrates that 7-fluoro benzoxaborinine derivatives exhibit potent inhibition of tumor-associated hCA IX/XII (IC₅₀ < 65 nM) and superior antiproliferative effects in hypoxic melanoma cells compared to non-fluorinated controls [6].

Table 3: Impact of Fluorination on Key Properties of Benzoxaborinine Derivatives

PropertyNon-Fluorinated Benzoxaborinine7-Fluoro-BenzoxaborinineBiological Consequence
Electron WithdrawalModerate (via B-OH only)Strong (B-OH + C-F)Enhanced electrophilicity of boron; improved H-bond acceptor strength
Metabolic StabilitySusceptible to CYP450 oxidationResistance to ortho-oxidationExtended plasma half-life; reduced metabolite formation
hCA IX Inhibition (IC₅₀)~500 nM (e.g., SLC-0111 derivatives)< 65 nM [6]Enhanced antitumor efficacy under hypoxia
Melanoma Cell Growth Inhibition (Hypoxia)Moderate (e.g., 40% @ 10µM)>80% @ 10µM [6]Improved selectivity for tumor microenvironments

The 7-fluoro substituent’s position is particularly advantageous. Situated ortho to the ethylene linker, it minimizes steric clash with the boracycle while maximizing electronic effects on the boron atom. Crystallographic studies confirm that fluorinated benzoxaborinines adopt distinct orientations within enzyme active sites compared to benzoxaboroles due to ring size and fluorine’s influence, enabling novel interactions [6]. This exemplifies rational design leveraging fluorine chemistry to advance boron therapeutics.

Properties

CAS Number

2244253-83-4

Product Name

7-Fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine

IUPAC Name

7-fluoro-1-hydroxy-3,4-dihydro-2,1-benzoxaborinine

Molecular Formula

C8H8BFO2

Molecular Weight

165.96

InChI

InChI=1S/C8H8BFO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4H2

InChI Key

WDIKFIATEBVAGQ-UHFFFAOYSA-N

SMILES

B1(C2=C(CCO1)C=CC(=C2)F)O

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.